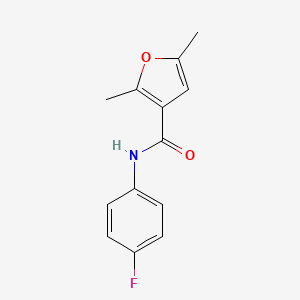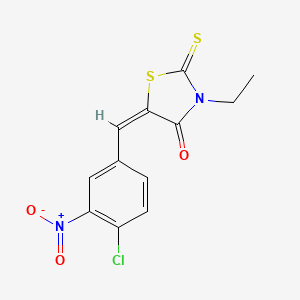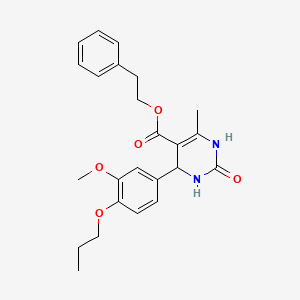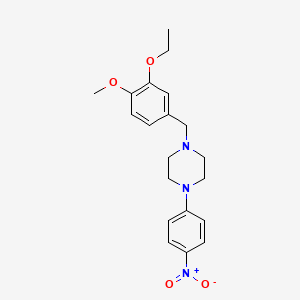![molecular formula C21H18ClNO2 B4986654 N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide, commonly known as ML167, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 is a selective inhibitor of the enzyme TAK1, which plays a crucial role in various cellular processes, including inflammation and immune response.
作用機序
ML167 is a selective inhibitor of TAK1, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and immune response. TAK1 is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, TAK1 phosphorylates downstream targets, including the NF-κB signaling pathway. ML167 inhibits the activation of TAK1 by binding to the ATP-binding pocket of the enzyme, leading to a reduction in downstream signaling.
Biochemical and Physiological Effects:
ML167 has been shown to have significant biochemical and physiological effects in various disease models. In a study published in the Journal of Medicinal Chemistry, ML167 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. ML167 was also shown to reduce the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Additionally, ML167 has been shown to improve insulin sensitivity in a mouse model of type 2 diabetes.
実験室実験の利点と制限
ML167 has several advantages for lab experiments, including its selectivity for TAK1 and its ability to penetrate cell membranes. However, one limitation of ML167 is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, ML167 may have off-target effects, which could complicate the interpretation of results.
将来の方向性
ML167 has significant potential for therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on optimizing the potency and selectivity of ML167 and identifying its off-target effects. Additionally, ML167 could be used in combination with other therapies to enhance their efficacy. Finally, the development of ML167 analogs with improved pharmacokinetic properties could lead to the development of novel therapeutic agents.
合成法
The synthesis of ML167 involves several steps, including the formation of the amide bond and the introduction of the chlorobenzyl ether moiety. The synthesis method was first described by scientists at the University of North Carolina at Chapel Hill in 2010. The process involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[(2-chlorobenzyl)oxy]aniline to form the amide bond. The final step involves the deprotection of the chlorobenzyl ether using palladium on carbon in the presence of hydrogen gas.
科学的研究の応用
ML167 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK1 is a crucial enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. ML167 has been shown to inhibit the activation of TAK1 and subsequently suppress the NF-κB signaling pathway, leading to a reduction in inflammation and immune response.
特性
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15-5-4-7-16(13-15)21(24)23-18-9-11-19(12-10-18)25-14-17-6-2-3-8-20(17)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQLDVCJGIOMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)



![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)
![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)